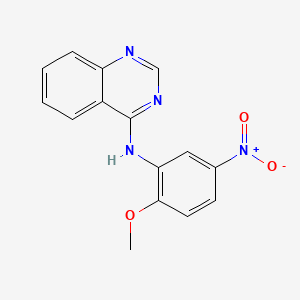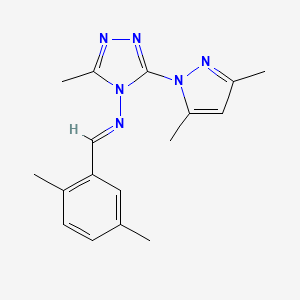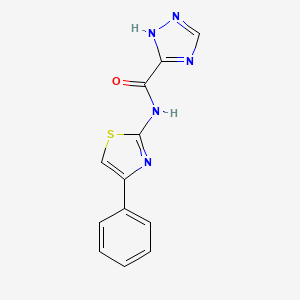
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxy-5-nitrophenyl)-benzoylacetamide” is a compound provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C16H14N2O5 .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-methoxy-5-nitrophenyl)-benzoylacetamide”, has a molecular weight of 314.3 .
Physical and Chemical Properties Analysis
“N-(2-methoxy-5-nitrophenyl)acetamide” has a molecular formula of C9H10N2O4 and a molecular weight of 210.19 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthetic Methodologies and Biological Potentials : The synthesis of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine derivatives has been explored for their potential biological activities. For instance, the synthesis of compounds exhibiting significant antimalarial, antileishmanial, and antimicrobial activities has been reported. These compounds have shown promising results in vitro against Plasmodium falciparum, Leishmania donovani, and various pathogenic bacteria and fungi. Their potential for antimalarial drug development has been highlighted due to their selective indices and low methemoglobin (MetHb) formation compared to other drugs like primaquine (Kaur et al., 2007).
Antitumor and Antiproliferative Activities : The exploration of quinazoline derivatives for antitumor and antiproliferative activities has been a significant area of research. Studies have synthesized and tested various derivatives for their cytotoxic effects on different cancer cell lines, showing that certain compounds possess potent cytotoxic activities, which could lead to the development of new anticancer agents (Hour et al., 2007).
Chemical and Pharmacological Properties
Synthesis and Characterization : The synthesis of this compound derivatives involves various chemical reactions, aiming to explore their chemical structures and pharmacological properties. These studies provide a foundation for understanding the compound's applications in medicinal chemistry and drug design (Buscemi et al., 1999).
Selective Inhibition and Receptor Binding : Research into the selective inhibition of specific enzymes and receptor binding by quinazoline derivatives has shown promising results. These compounds have been studied for their potential to act as inhibitors for various biological targets, leading to potential applications in treating diseases where such inhibition is beneficial (Takase et al., 1994).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-14-7-6-10(19(20)21)8-13(14)18-15-11-4-2-3-5-12(11)16-9-17-15/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSOOXEGYZKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)


![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
